Desmopressine

Vue d'ensemble

Description

Il est principalement utilisé pour traiter des affections telles que le diabète insipide central, l’énurésie nocturne (pipi au lit) et certains troubles de la coagulation comme l’hémophilie A et la maladie de von Willebrand . La desmopressine agit en réduisant la production d’urine et en augmentant la réabsorption d’eau dans les reins, ce qui contribue à maintenir l’équilibre hydrique de l’organisme .

Applications De Recherche Scientifique

La desmopressine a un large éventail d’applications en recherche scientifique. En médecine, elle est utilisée pour traiter le diabète insipide central, l’énurésie nocturne et des troubles de la coagulation tels que l’hémophilie A et la maladie de von Willebrand . Elle est également utilisée dans les tests diagnostiques pour évaluer la fonction rénale et pour gérer les affections qui provoquent une miction excessive . En biologie, la this compound est utilisée pour étudier la régulation de l’équilibre hydrique et le rôle des récepteurs de la vasopressine dans divers processus physiologiques .

Mécanisme D'action

La desmopressine exerce ses effets en mimant l’action de la vasopressine, une hormone qui régule l’équilibre hydrique de l’organisme . Elle se lie aux récepteurs de la vasopressine dans les reins, en particulier les récepteurs V2, qui sont situés dans la partie distale du néphron et dans les tubules collecteurs . Cette liaison active une cascade de signalisation qui augmente l’insertion des canaux d’aquaporine dans la membrane cellulaire, ce qui améliore la réabsorption de l’eau et réduit la production d’urine . La this compound augmente également les niveaux de facteur VIII et de facteur de von Willebrand, qui sont essentiels à la coagulation sanguine .

Analyse Biochimique

Biochemical Properties

Desmopressin interacts with V1, V2, or V3 receptors, each having differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Cellular Effects

Desmopressin acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It enhances the ability to form procoagulant platelets and increases platelet-dependent thrombin generation by enhancing Na+/Ca2+ mobilization .

Molecular Mechanism

Desmopressin predominantly acts via V2 receptors, stimulating a cascade of biochemical events that increase water reabsorption . It enhances intracellular Na+ and Ca2+ fluxes .

Temporal Effects in Laboratory Settings

Desmopressin demonstrates two-compartmental pharmacokinetics, with a dual, sequential absorption process, and linear elimination . The delay between pharmacokinetic and pharmacodynamic responses is estimated at 4 hours .

Dosage Effects in Animal Models

In animal models, the initial dose of desmopressin is gradually increased until the minimal effective dose is determined . Overdosage can lead to fluid retention, hyponatremia, and decreased plasma osmolality .

Metabolic Pathways

Desmopressin is minimally metabolized in the liver, suggesting that human liver metabolism in vivo is not likely to occur . It is predominantly excreted renally .

Transport and Distribution

Desmopressin is transported and distributed within cells and tissues via its interaction with V1, V2, or V3 receptors . It is predominantly excreted renally .

Méthodes De Préparation

La desmopressine est synthétisée par une combinaison de synthèse en phase solide et d’oxydation en phase liquide. Le processus commence par la synthèse de la résine peptidique de la this compound linéaire en utilisant la synthèse en phase solide. Cela implique l’ajout étape par étape d’acides aminés à une chaîne peptidique liée à une résine . Une fois le peptide linéaire synthétisé, il est clivé de la résine pour obtenir le peptide brut. Le peptide brut est ensuite purifié par chromatographie liquide haute performance en phase inverse (HPLC) . Après purification, le peptide subit une oxydation en phase liquide pour former la liaison disulfure, qui est cruciale pour l’activité biologique de la this compound . Enfin, le peptide est converti en sa forme de sel d’acétate pour améliorer sa stabilité et sa solubilité .

Analyse Des Réactions Chimiques

La desmopressine subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. La formation de la liaison disulfure par oxydation en phase liquide est une étape clé de sa synthèse . Les réactifs courants utilisés dans ces réactions comprennent l’iode pour l’oxydation et divers acides et bases pour le couplage et le clivage des peptides . Le principal produit formé par ces réactions est l’acétate de this compound biologiquement actif .

Comparaison Avec Des Composés Similaires

La desmopressine est unique parmi les analogues de la vasopressine en raison de sa puissance antidiurétique accrue et de ses effets presseurs réduits . D’autres composés similaires incluent la vasopressine, la lypressine et la terlipressine . La vasopressine est l’hormone naturelle qui possède à la fois des propriétés antidiurétiques et vasoconstrictrices . La lypressine, un autre analogue, est utilisée dans le traitement du diabète insipide, mais elle a une durée d’action plus courte que la this compound . La terlipressine est un analogue à action prolongée utilisé principalement pour ses effets vasoconstricteurs dans le traitement des saignements variceux chez les patients atteints de cirrhose du foie . La sélectivité de la this compound pour les récepteurs V2 et sa durée d’action plus longue la rendent particulièrement efficace pour gérer les affections liées à l’équilibre hydrique et aux troubles de la coagulation .

Propriétés

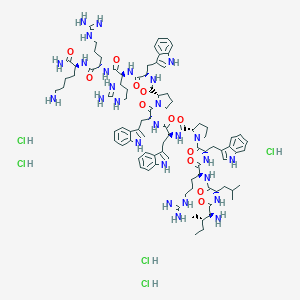

IUPAC Name |

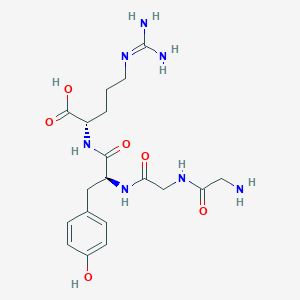

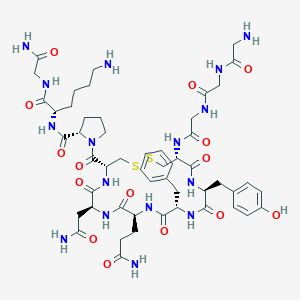

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLWUMRGJYTJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O12S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16679-58-6 | |

| Record name | Desmopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Desmopressin is a synthetic analogue of the antidiuretic hormone vasopressin. It primarily exerts its effects by binding to vasopressin V2 receptors (V2R) located on the surface of cells. []

ANone:

- Spectroscopic Data: Spectroscopic characterization data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be found in the literature and pharmaceutical resources. []

A: Desmopressin formulations are designed for specific routes of administration, such as intravenous, subcutaneous, and intranasal. [, , ] Specific information on material compatibility for various applications can be found in pharmaceutical development and formulation research. []

A: Desmopressin is a peptide hormone analogue and does not possess catalytic properties. Its mechanism of action primarily involves receptor binding and signal transduction, not the catalysis of chemical reactions. []

A: Yes, computational studies have been performed to understand desmopressin's structure-activity relationships and to develop quantitative structure-activity relationship (QSAR) models. [, ] These models aim to predict the biological activity of desmopressin analogues based on their structural features.

A: Desmopressin itself is a modified form of vasopressin, designed to have enhanced antidiuretic properties and reduced vasoconstrictive effects. [] Research on SAR has explored various substitutions and modifications to the peptide structure, aiming to further improve its properties, such as:

- Increased duration of action: Modifications have focused on increasing the half-life of desmopressin to reduce dosing frequency. []

- Enhanced selectivity for V2R: Selectivity for V2R over V1 receptors (V1R) is desirable to minimize potential side effects, such as vasoconstriction. [, ]

A: Desmopressin formulations, such as intranasal drops, aim for stability during storage and administration. [] Strategies to improve stability and bioavailability include:

- Lyophilization: Freeze-drying (lyophilization) is used to enhance the long-term stability of desmopressin formulations. []

- Intranasal formulations: Intranasal administration can bypass first-pass metabolism, leading to improved bioavailability compared to oral administration. [, ]

- Controlled-release formulations: Research on controlled-release formulations seeks to prolong the duration of action and improve patient compliance. []

A: As a pharmaceutical compound, desmopressin production, handling, and disposal are subject to strict regulations to ensure worker safety, product quality, and environmental protection. [] Specific regulations vary depending on the geographical location and intended use.

ANone: Desmopressin exhibits different PK/PD profiles depending on the route of administration:

- Absorption: Intravenous administration leads to rapid and complete absorption, while intranasal and subcutaneous routes result in variable absorption rates. [, ]

- Distribution: Desmopressin distributes widely in the body, with a volume of distribution influenced by factors like renal function. [, ]

- Metabolism: Desmopressin is mainly metabolized in the liver and kidneys. []

- Excretion: Renal excretion is the primary route of elimination for desmopressin, and its clearance is significantly affected by renal function. [, ]

- In vivo activity: The duration of desmopressin's antidiuretic effect varies between individuals and is influenced by factors like dose, route of administration, and renal function. [, ]

ANone:

- In vitro: Cell-based assays have been used to study desmopressin's effects on V2R signaling and the release of VWF and FVIII from endothelial cells. [, ]

- In vivo: Animal models, particularly dogs, have been used to investigate desmopressin's effects on various parameters, including FVIII and VWF levels, bleeding time, and platelet function. [, , ]

- Clinical Trials: Numerous clinical trials have been conducted to evaluate the efficacy and safety of desmopressin in various conditions, including:

- Mild hemophilia A and von Willebrand disease: Desmopressin has been shown to effectively increase FVIII and VWF levels, shorten bleeding time, and reduce bleeding episodes in these patients. [, , , ]

- Nocturnal enuresis: Desmopressin is a first-line treatment for nocturnal enuresis, effectively reducing nighttime urination frequency. [, , ]

- Central diabetes insipidus: Desmopressin is used to manage central diabetes insipidus by reducing urine output and preventing dehydration. [, ]

A: While desmopressin is generally well-tolerated, some individuals exhibit a reduced response. [] This can be due to factors like:

- Tachyphylaxis: Decreased responsiveness after repeated administrations of desmopressin can occur. []

- Individual variability: The magnitude of response to desmopressin varies significantly between individuals, influenced by genetic factors and underlying conditions. [, ]

- Antibodies (Acquired Hemophilia A): In rare cases, individuals with acquired hemophilia A develop antibodies against FVIII, which can render desmopressin ineffective. []

- Hyponatremia: The most serious potential side effect is hyponatremia (low blood sodium) due to excessive water retention. [, , , ]

- Headache: Headache is a common side effect, particularly with higher doses or intranasal administration. []

- Gastrointestinal upset: Nausea, vomiting, and abdominal pain have been reported. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.